molecular formula C42H28 B042821 Rubrene CAS No. 517-51-1

Rubrene

Cat. No.: B042821
CAS No.: 517-51-1
M. Wt: 532.7 g/mol
InChI Key: YYMBJDOZVAITBP-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Rubrene, a polycyclic aromatic hydrocarbon, is primarily targeted in the field of organic semiconductors . It is extensively used in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors . The primary role of this compound in these applications is to facilitate the movement of charge carriers, contributing to the overall performance of the electronic devices .

Mode of Action

This compound interacts with its targets through its distinctive optical and electrical properties . As an organic semiconductor, this compound exhibits high carrier mobility, reaching 40 cm²/(V·s) for holes . This property allows this compound to facilitate efficient charge transport in electronic devices . Furthermore, this compound undergoes redox reactions in solution, oxidizing and reducing reversibly at 0.95 V and -1.37 V, respectively vs SCE .

Biochemical Pathways

This compound’s high carrier mobility allows for efficient charge transport, which is crucial for the functioning of organic optoelectronic devices .

Result of Action

The action of this compound results in enhanced performance of organic electronic devices. Its high carrier mobility allows for efficient charge transport, improving the performance of devices such as OLEDs and organic field-effect transistors . Furthermore, this compound’s ability to undergo redox reactions contributes to its utility in these applications .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the crystal structure of this compound, which can be monoclinic, triclinic, or orthorhombic, can be influenced by the conditions under which it is grown . These different crystal structures can have varying effects on this compound’s electronic properties and, consequently, on its performance in electronic devices .

Preparation Methods

Rubrene can be synthesized through various methods. One common synthetic route involves treating 1,1,3-triphenyl-2-propyn-1-ol with thionyl chloride. The resulting chloroallene undergoes dimerization and dehydrochlorination to yield this compound . Another method involves the physical vapor transport (PVT) technique, which is used to grow this compound crystals. This method involves sublimation and recrystallization under controlled temperature gradients .

Properties

IUPAC Name

5,6,11,12-tetraphenyltetracene
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InChI

InChI=1S/C42H28/c1-5-17-29(18-6-1)37-33-25-13-14-26-34(33)39(31-21-9-3-10-22-31)42-40(32-23-11-4-12-24-32)36-28-16-15-27-35(36)38(41(37)42)30-19-7-2-8-20-30/h1-28H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYMBJDOZVAITBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=C(C5=CC=CC=C5C(=C24)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8
Source PubChem
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Molecular Formula

C42H28
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DSSTOX Substance ID

DTXSID8060161
Record name Naphthacene, 5,6,11,12-tetraphenyl-
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Molecular Weight

532.7 g/mol
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Physical Description

Dark brown or red powder; [Sigma-Aldrich MSDS]
Record name Rubrene
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CAS No.

517-51-1
Record name Rubrene
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Record name 5,6,11,12-tetraphenylnaphthacene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How do we know about the different conformations of rubrene?

A1: X-ray diffraction studies, alongside computational chemistry techniques like Density Functional Theory (DFT), have been instrumental in understanding the different conformations this compound and its derivatives can adopt [, ].

Q2: Is this compound stable under ambient conditions?

A2: While this compound exhibits good stability in inert environments, it is known to degrade under ambient conditions due to photo-oxidation, particularly in the presence of oxygen and light []. This sensitivity necessitates careful handling and processing techniques to preserve its desirable electronic properties.

Q3: How does this compound's stability affect its applications?

A3: this compound's susceptibility to oxidation poses a challenge for its implementation in organic electronic devices. Researchers are exploring various strategies, including encapsulation and the development of more stable this compound derivatives, to overcome this limitation and enhance its practical applicability [, ].

Q4: How does this compound interact with different substrates?

A4: this compound's interaction with substrates is crucial for its performance in devices. For instance, this compound deposited on cadmium arachidate multilayers shows enhanced crystalline growth, which is attributed to interactions between this compound molecules and the substrate's surface morphology []. Conversely, this compound interacts weakly with CH3NH3PbI3 perovskite substrates, leading to favorable energy level alignment for hole extraction in solar cells [].

Q5: What are the effects of doping this compound with other materials?

A5: Doping this compound with other materials like gold nanoparticles can enhance its optical and structural properties. For example, embedding gold nanoparticles in this compound nanofibers via electrospinning resulted in a 2.5 times increase in photoluminescence, likely due to localized surface plasmon resonance [].

Q6: How does this compound behave in mixed-host systems for OLEDs?

A6: In organic light-emitting diodes (OLEDs), this compound doped into mixed hosts, like Alq3:this compound, has demonstrated interesting electroluminescence properties. The this compound molecules act as traps for charge carriers, leading to efficient energy transfer to red fluorescent dyes like DCJTB [, ].

Q7: What role does this compound play in perovskite solar cells?

A7: this compound's favorable energy level alignment with perovskite materials makes it a promising hole transport layer in perovskite solar cells. Studies have shown that incorporating this compound or this compound-based bilayers can enhance the efficiency of these solar cells [, ].

Q8: Can this compound be used in spintronic devices?

A8: this compound has garnered interest for spintronic applications due to its potential for long spin relaxation lengths. Research on this compound nanowire spin valves has revealed intriguing high-field magnetoresistance effects and temperature-dependent spin relaxation, offering valuable insights for future device development [].

Q9: How is computational chemistry used to study this compound?

A9: Computational methods like DFT are crucial for understanding this compound's properties. For instance, DFT calculations revealed that conventional DFT methods overestimate the energetic preference for a twisted tetracene core in this compound derivatives, highlighting the need for higher-level calculations to accurately predict the stability of different this compound polymorphs [].

Q10: Are there any QSAR models for this compound and its derivatives?

A10: While specific Quantitative Structure-Activity Relationship (QSAR) models for this compound and its derivatives are not extensively discussed in the provided research, the studies highlighting the impact of chemical modifications on this compound's crystal structure and electronic properties lay the groundwork for developing such models in the future []. These models could be valuable tools for predicting the properties of new this compound derivatives.

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